头孢洛宁杂质C

描述

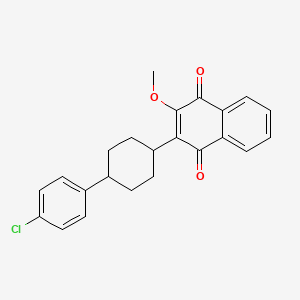

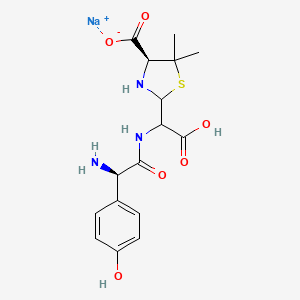

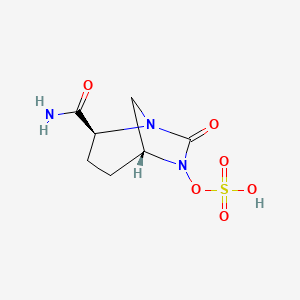

Cefalonium Impurity C, also known as Deacetylcephalothin Lactone, is an impurity in the synthesis of Cefalonium . Cefalonium is a first-generation cephalosporin antibiotic used as a long-acting intramammary cerate for infusion of dairy cows .

Synthesis Analysis

The synthesis of Cefalonium involves the formation of Cefalonium Impurity C as an unwanted residual . The conventional synthetic peptide impurity profiling methods are mostly LC optical based assays relying on chromatographic separation of impurities .Molecular Structure Analysis

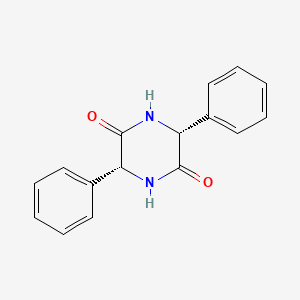

The molecular formula of Cefalonium Impurity C is C14H12N2O4S2, and it has a molecular weight of 336.39 . The IUPAC name is N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide .科学研究应用

药物杂质分析中的毛细管电泳

毛细管电泳(CE)是一种用于药物杂质分析的重要技术,包括与头孢洛宁杂质C相关的药物。这种方法以其分析具有立体化学中心的化合物的效率而闻名,这在药物杂质分析中至关重要。与液相色谱法相比,CE的优势在于其适用于复杂药物化合物如头孢洛宁杂质C (Shah et al., 2021)。

化学气相沉积和杂质分析

在关于氧化铈的背景下,化学气相沉积(CVD)已被用于薄膜沉积,揭示了杂质的存在。虽然这种方法特定于氧化铈,但突显了了解和控制化合物中杂质水平的重要性 (Pollard et al., 2000)。

氧化铈微球中的杂质水平

在直接检测氧化铈微球的研究中,使用了各种分析方法来测量杂质水平。这对于了解像头孢洛宁这样的化合物中的杂质配置文件是相关的,因为它强调了在科学应用中使用的材料中进行严格的杂质分析的必要性 (Katalenich, 2019)。

用于制药分析的毛细管电泳

进一步强调毛细管电泳的作用,Altria等人(1998年)讨论了其在确定与药物相关的杂质中的应用。该论文深入探讨了CE的技术方面及其在制药行业中不断扩大的应用,与研究像头孢洛宁这样的药物中的杂质相关 (Altria et al., 1998)。

超导宿主中的Ce杂质

关于Ce作为Th-Y合金宿主中的杂质的研究提供了有关复杂材料中Ce杂质行为的见解。这项研究间接涉及了在制药背景下了解头孢洛宁等杂质的问题 (Huber & Maple, 1974)。

作用机制

Target of Action

Cefalonium, the parent compound of Cefalonium Impurity C, is a first-generation cephalosporin antibiotic . The primary targets of Cefalonium are the penicillin-binding proteins (PBPs) located under the cell wall of susceptible bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial growth and survival .

Mode of Action

Cefalonium exerts its bactericidal activity by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls . It binds to one or more PBPs, disrupting their normal function and leading to defective cell wall synthesis . This results in a high internal osmotic pressure that leads to rupture of the cytoplasmic membrane .

Biochemical Pathways

The action of Cefalonium primarily affects the biochemical pathway responsible for bacterial cell wall synthesis. By binding to PBPs, it inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell wall weakening and eventual bacterial cell lysis .

Pharmacokinetics

While specific pharmacokinetic data for Cefalonium Impurity C is not available, Cefalonium itself has been studied. In one study, radiolabelled Cefalonium was infused into the udder of dairy cows. The maximum concentration in plasma was observed at 48 hours after administration . .

Result of Action

The primary result of Cefalonium’s action is the death of susceptible bacteria due to cell wall rupture . This occurs as a result of the high internal osmotic pressure caused by the disruption of cell wall synthesis . The bactericidal activity of Cefalonium makes it effective against a range of Gram-positive bacteria, including Staphylococci .

Action Environment

The action of Cefalonium can be influenced by environmental factors such as pH and the presence of β-lactamase-producing bacteria . For instance, the minimum inhibitory concentration (MIC) of Cefalonium was found to be affected by the density of the microflora and the presence of lactamase-producing bacteria . .

属性

IUPAC Name |

N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c17-9(4-8-2-1-3-21-8)15-10-12(18)16-11-7(5-20-14(11)19)6-22-13(10)16/h1-3,10,13H,4-6H2,(H,15,17)/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCXPAIGTKPWIS-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CC4=CC=CS4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CS4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10590-10-0 | |

| Record name | Cefalotin lactone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KPY72FM7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)